molecular formula C20H25N3O4S2 B344452 methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate

methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate

Cat. No.: B344452
M. Wt: 435.6 g/mol
InChI Key: GYCNBMJOVJXRMQ-UHFFFAOYSA-N
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Description

methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a nitrophenyl group, a tert-butyl group, and a dithia-diazabicyclo octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The dithia-diazabicyclo octane core may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[7-tert-butyl-2-(4-aminophenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-trien-4-yl]pentanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 5-[7-tert-butyl-2-(4-methoxyphenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-trien-4-yl]pentanoate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H25N3O4S2

Molecular Weight

435.6 g/mol

IUPAC Name

methyl 5-[7-tert-butyl-2-(4-nitrophenyl)-1λ4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-trien-4-yl]pentanoate

InChI

InChI=1S/C20H25N3O4S2/c1-20(2,3)18-13-17-16(7-5-6-8-19(24)27-4)21-22(29(17)28-18)14-9-11-15(12-10-14)23(25)26/h9-13H,5-8H2,1-4H3

InChI Key

GYCNBMJOVJXRMQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=S(S1)N(N=C2CCCCC(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC2=S(S1)N(N=C2CCCCC(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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